

# Application Notes and Protocols for Bio-AMS in Pharmacokinetic Studies

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## Compound of Interest

Compound Name: *Bio-AMS*

Cat. No.: *B10855467*

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## Introduction

Accelerator Mass Spectrometry (AMS) for biological sciences (**Bio-AMS**) is an ultra-sensitive analytical technique that has revolutionized pharmacokinetic (PK) studies.<sup>[1][2]</sup> Its ability to detect attomole ( $10^{-18}$  mole) to zeptomolar quantities of rare, long-lived isotopes, most commonly carbon-14 ( $^{14}\text{C}$ ), allows for the administration of exceptionally low, sub-therapeutic doses of radiolabeled drug candidates to human subjects in early clinical development.<sup>[1][3][4]</sup> This microdosing approach, typically involving doses less than 100  $\mu\text{g}$ , provides early human pharmacokinetic data with minimal risk to participants, accelerating the drug development process.

These application notes provide a comprehensive overview and detailed protocols for utilizing **Bio-AMS** in pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) assessments.

## Principle of Bio-AMS

AMS works by accelerating ions to extremely high kinetic energies before mass analysis. This process effectively eliminates molecular isobars that can interfere with the detection of rare isotopes in traditional mass spectrometry. For pharmacokinetic studies, a drug candidate is labeled with  $^{14}\text{C}$ . Following administration, biological samples (e.g., plasma, urine, feces) are collected. The samples are then processed to convert the carbon content into graphite. The

graphite is ionized, and the resulting ions are accelerated in a tandem Van de Graaff accelerator. The high energy breaks up interfering molecular ions, allowing for the precise counting of individual <sup>14</sup>C atoms. The ratio of <sup>14</sup>C to a stable carbon isotope (e.g., <sup>12</sup>C or <sup>13</sup>C) is measured, providing a highly sensitive and accurate quantification of the drug and its metabolites in the original sample.

## Applications of Bio-AMS in Pharmacokinetic Studies

The exceptional sensitivity of **Bio-AMS** opens up a wide range of applications in drug development:

- Early Human Pharmacokinetics (Phase 0/Microdosing Studies): Obtain human PK data, including clearance, volume of distribution, and half-life, before commencing traditional Phase I trials. This allows for early go/no-go decisions on drug candidates.
- Absolute Bioavailability Studies: By administering a simultaneous intravenous <sup>14</sup>C-microdose alongside an oral therapeutic dose of the non-labeled drug, the absolute bioavailability can be determined in a single study.
- Metabolite Profiling and Identification: The high sensitivity of AMS enables the detection and quantification of all drug-related material, including minor metabolites, in plasma, urine, and feces.
- Assessing Pharmacokinetic Linearity: Compare the pharmacokinetic profiles of a drug at a microdose and a therapeutic dose to assess dose linearity.
- Studies in Special Populations: The low radiation dose associated with <sup>14</sup>C-microdosing makes it a more ethically viable option for studying pharmacokinetics in vulnerable populations, such as children.
- Preclinical Animal Studies: Conduct detailed ADME studies in animal models using microdoses, reducing the amount of compound required and refining human dose predictions.

## Experimental Protocols

## Radiolabeling of the Investigational Drug

The drug of interest is chemically synthesized to incorporate one or more  $^{14}\text{C}$  atoms at a metabolically stable position. The specific activity of the  $^{14}\text{C}$ -labeled drug is a critical parameter and is determined based on the intended dose and the sensitivity of the AMS instrument.

## Microdose Formulation

The  $^{14}\text{C}$ -labeled drug is formulated for administration. For oral administration, it can be dissolved in a suitable vehicle, such as a solution of ethanol and water. For intravenous administration, it is dissolved in a sterile, injectable solution. The final formulation must be prepared under aseptic conditions if intended for human use.

## Dosing and Sample Collection

Human Microdosing Study Example:

- Subjects: Healthy volunteers are typically recruited.
- Dose Administration: A single oral microdose of the  $^{14}\text{C}$ -labeled drug (e.g., 100  $\mu\text{g}$  containing a low amount of radioactivity, typically in the nCi range) is administered.
- Blood Sampling: Blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation.
- Urine and Feces Collection: All urine and feces are collected at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours) post-dose.

Animal Study Example (Rat):

- Dosing: Male Sprague-Dawley rats can be administered a single intravenous bolus of the  $^{14}\text{C}$ -labeled drug at a microdose (e.g., 0.01 mg/kg) and a pharmacological dose (e.g., 3 mg/kg).
- Blood Sampling: Blood samples are collected via a cannula at various time points post-administration.

## Sample Preparation for AMS Analysis

Biological samples require processing to convert the carbon into graphite for AMS analysis.

Plasma and Urine:

- Aliquoting: An aliquot of the plasma or urine sample is taken for analysis.
- Combustion: The sample is combusted in a sealed quartz tube with copper oxide at high temperature (e.g., 900°C) to convert all carbon to CO<sub>2</sub>.
- Graphitization: The CO<sub>2</sub> is cryogenically purified and then reduced to elemental carbon (graphite) in the presence of a metal catalyst (e.g., iron or cobalt) and hydrogen at an elevated temperature (e.g., 600°C).
- Target Pressing: The resulting graphite is pressed into an aluminum cathode holder for insertion into the AMS instrument.

Feces:

- Homogenization: Fecal samples are homogenized with water.
- Aliquoting and Combustion: An aliquot of the homogenate is combusted and processed as described for plasma and urine.

## HPLC Separation for Metabolite Profiling

To differentiate between the parent drug and its metabolites, high-performance liquid chromatography (HPLC) is performed prior to AMS analysis.

- Sample Pre-treatment: Plasma samples may require protein precipitation with a solvent like acetonitrile. Urine samples can often be directly injected after centrifugation.
- HPLC Separation: The sample extract is injected onto an HPLC system, typically with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the parent drug and its metabolites.

- Fraction Collection: The eluent from the HPLC is collected into fractions at regular time intervals (e.g., every 15 or 30 seconds) using an automated fraction collector.
- AMS Analysis of Fractions: An aliquot from each fraction is then processed (combusted and graphitized) for AMS analysis to determine the concentration of  $^{14}\text{C}$  in each fraction, thereby providing a radiochromatogram.

## Data Presentation

Quantitative data from **Bio-AMS** pharmacokinetic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of a Novel GyrB/ParE Inhibitor (GP-4) in Rats Following a Single Intravenous Dose.

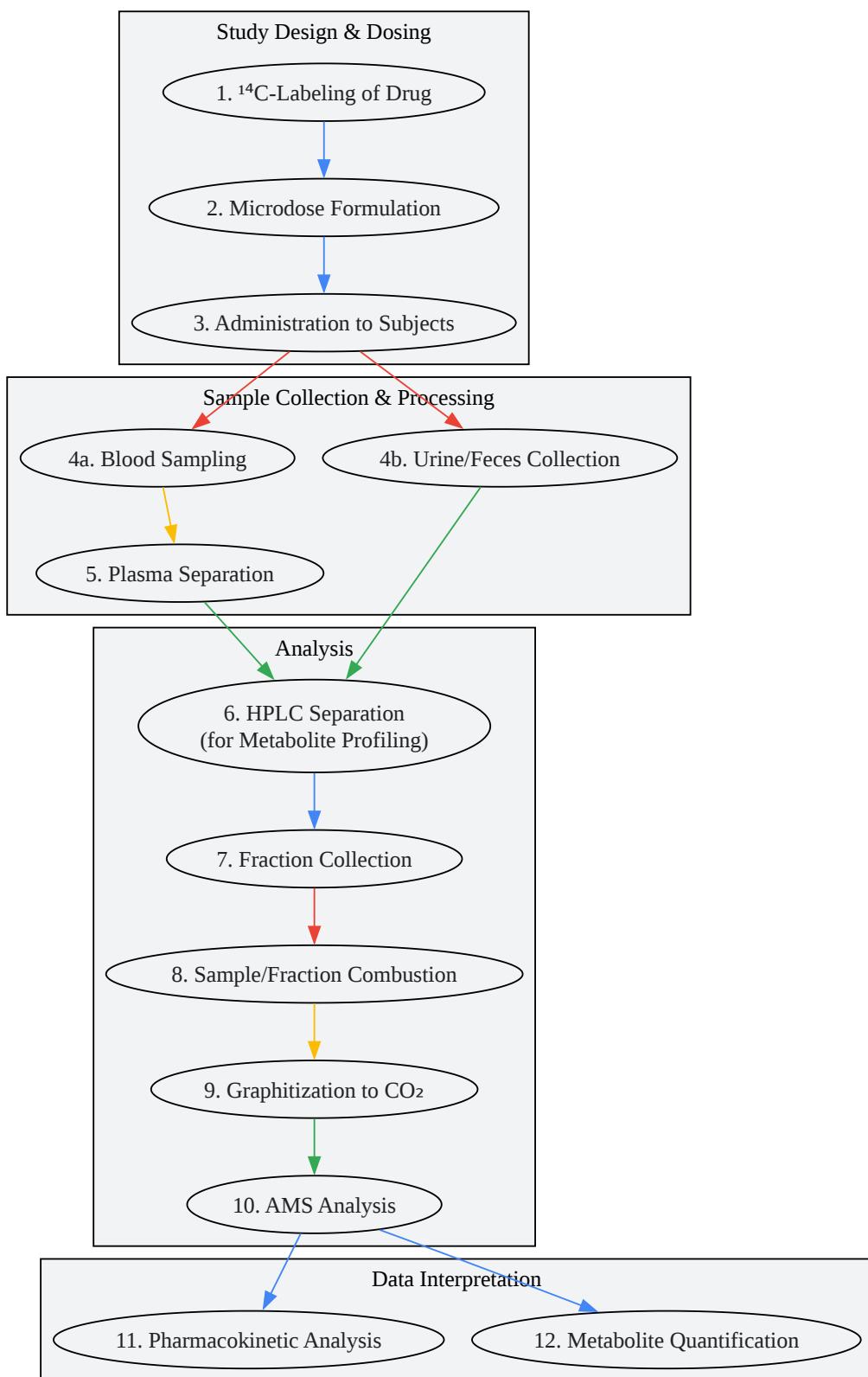
Parameter	Microdose (0.01 mg/kg)	Pharmacological Dose (3.0 mg/kg)
CL (ml/min/kg)	69.7	42.05
V (ml/kg)	25,745	4,012

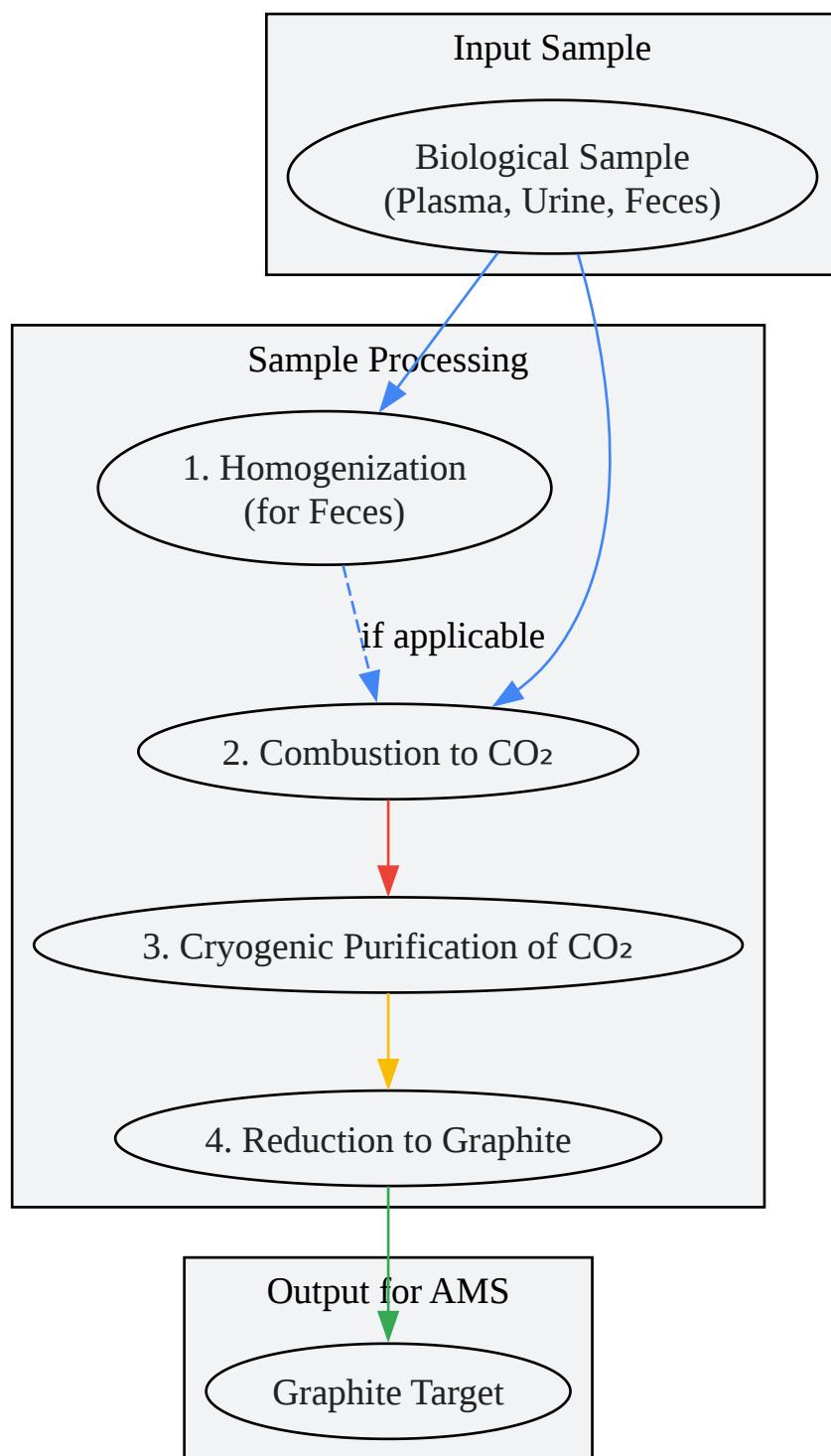
CL: Total clearance; V: Apparent volume of distribution.

Table 2: Maximum Plasma Concentrations (Cmax) of  $^{14}\text{C}$ -Acetaminophen and its Metabolites in Infants Following a Single Oral Microdose (3.3 ng/kg).

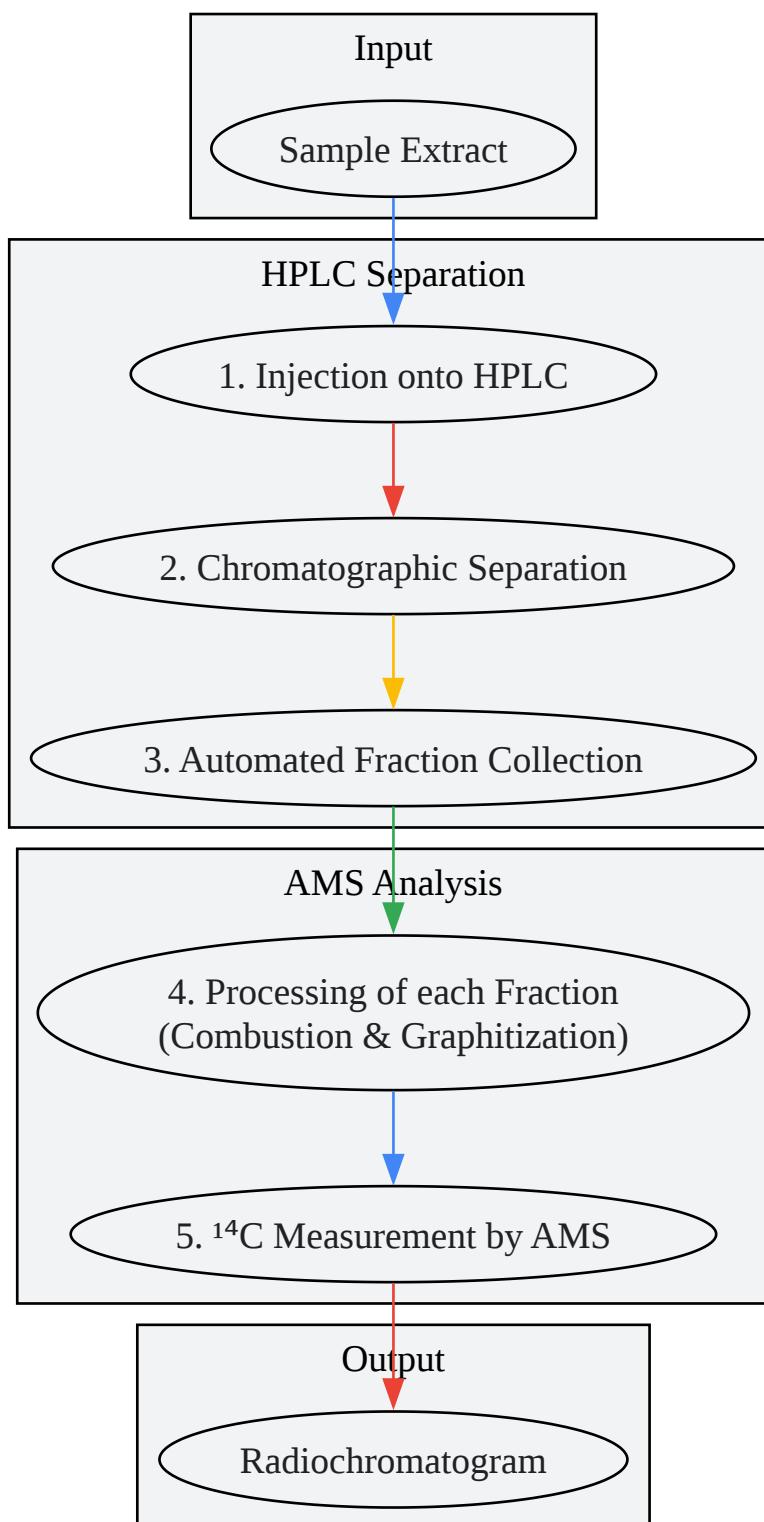
Analyte	Median Cmax (ng/L)	Range (ng/L)
$^{14}\text{C}$ -Acetaminophen	1.68	0.75 - 4.76
$^{14}\text{C}$ -Acetaminophen-Glucuronide	0.88	0.34 - 1.55
$^{14}\text{C}$ -Acetaminophen-Sulfate	0.81	0.29 - 2.10

## Visualizations

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